molecular formula C22H32O5 B13955418 Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate

Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate

Cat. No.: B13955418
M. Wt: 376.5 g/mol
InChI Key: WBUMWNBCRQQTJA-UHFFFAOYSA-N
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Description

Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate is an organic compound belonging to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility. This specific compound features a complex structure with multiple functional groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Solvents: Ethanol, methanol, dichloromethane.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products

    Alkylated Malonates: Formed through alkylation reactions.

    Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.

Scientific Research Applications

Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate involves its conversion to an enolate ion under basic conditions. This enolate ion can then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The presence of multiple functional groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate is unique due to its complex structure, which provides multiple reactive sites. This complexity allows for the synthesis of a wide range of derivatives and makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)propanedioate

InChI

InChI=1S/C22H32O5/c1-7-26-19(24)17(20(25)27-8-2)18(23)22(6,15-14-21(3,4)5)16-12-10-9-11-13-16/h9-13,17H,7-8,14-15H2,1-6H3

InChI Key

WBUMWNBCRQQTJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)(CCC(C)(C)C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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